molecular formula C18H22N4OS B4735874 2-(benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4735874
M. Wt: 342.5 g/mol
InChI Key: BXBPKXROVUWPCL-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is an intriguing compound that has garnered attention in various fields of scientific research. With a complex structure comprising multiple functional groups, this compound is a subject of interest in synthetic chemistry and pharmaceutical sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves several strategic steps. Typically, the process begins with the preparation of the triazolopyrimidine core through cyclization reactions. The methyl and butyl groups are then introduced via alkylation processes. The benzylthio moiety is incorporated using a thiolation reaction, often involving benzyl bromide and a suitable sulfur source under basic conditions. Industrial Production Methods: On an industrial scale, the synthesis might employ batch or continuous flow techniques to enhance yield and efficiency. Key parameters such as temperature, pressure, and solvent choice are optimized to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various reactions, including:

  • Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

  • Reduction: Reduction can yield sulfides or thiols.

  • Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions: Typical reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions.

Major Products: The major products formed depend on the nature of the reagents and conditions. For instance, oxidation with hydrogen peroxide yields the corresponding sulfoxide.

Scientific Research Applications

2-(Benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one finds applications in diverse research areas:

  • Chemistry: As a building block for synthesizing complex molecules.

  • Biology: Potential use as a probe for studying enzyme interactions.

  • Medicine: Investigated for its pharmacological properties, including potential antimicrobial or anticancer activity.

  • Industry: Employed in developing novel materials or catalysts.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The precise pathways depend on its application, but it generally works by binding to active sites or altering the function of key proteins, thereby modulating biological processes.

Comparison with Similar Compounds

Compared to other triazolopyrimidines, 2-(benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its unique substitution pattern. Similar compounds include:

  • 2-(Phenylthio)-triazolopyrimidine

  • 2-(Alkylthio)-triazolopyrimidine

  • 2-(Aryloxy)-triazolopyrimidine

Each of these compounds has distinct properties and applications, but the benzylthio group's specific electronic and steric effects impart unique characteristics to this compound, making it valuable in targeted research contexts.

Properties

IUPAC Name

2-benzylsulfanyl-5-methyl-6-(3-methylbutyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-12(2)9-10-15-13(3)19-17-20-18(21-22(17)16(15)23)24-11-14-7-5-4-6-8-14/h4-8,12H,9-11H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBPKXROVUWPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321087
Record name 2-benzylsulfanyl-5-methyl-6-(3-methylbutyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896665-76-2
Record name 2-benzylsulfanyl-5-methyl-6-(3-methylbutyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
Reactant of Route 2
2-(benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 3
2-(benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 4
Reactant of Route 4
2-(benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 5
Reactant of Route 5
2-(benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
Reactant of Route 6
2-(benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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